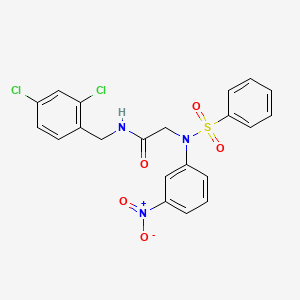
2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylacrylamide
Overview
Description
2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CEPHA' and is a member of the acrylamide family. CEPHA has unique properties that make it a valuable tool in the study of various biological processes.
Mechanism of Action
CEPHA works by undergoing a reaction with ROS, leading to the formation of a fluorescent product. The reaction between CEPHA and ROS is based on the oxidation of the hydroxyl group present in the phenolic ring of CEPHA. This reaction leads to the formation of a highly fluorescent compound, which can be easily detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
CEPHA has been found to have no significant biochemical or physiological effects on living organisms. This makes it an ideal tool for studying biological processes without interfering with the natural processes of the system being studied.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CEPHA in lab experiments is its high selectivity and sensitivity in detecting ROS. CEPHA is also easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using CEPHA is its limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the use of CEPHA in scientific research. One of the potential applications of CEPHA is in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. CEPHA can also be used in the development of new fluorescent probes for the detection of other reactive species in biological systems. Additionally, the use of CEPHA in the development of new imaging techniques for the study of biological processes is an area of future research.
In conclusion, CEPHA is a valuable tool in scientific research due to its unique properties and potential applications in various fields. Its high selectivity and sensitivity in detecting ROS make it an ideal tool for studying oxidative stress-related diseases. With continued research, CEPHA has the potential to make significant contributions to the field of biological research.
Scientific Research Applications
CEPHA has been extensively studied for its potential applications in various scientific fields. One of the primary uses of CEPHA is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. CEPHA has been found to be highly sensitive and selective in detecting ROS, making it a valuable tool in the study of oxidative stress-related diseases.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-hydroxy-5-iodophenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-2-24-16-10-12(9-15(19)17(16)22)8-13(11-20)18(23)21-14-6-4-3-5-7-14/h3-10,22H,2H2,1H3,(H,21,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJCXOZIAHOGJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B3737263.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3737281.png)
![2-cinnamoyl-5,5-dimethyl-3-{[4-(phenyldiazenyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B3737289.png)
![disodium 4-[(2-carboxyphenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B3737292.png)
![N,N-diethyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B3737294.png)
![4-{[2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3737301.png)
![5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B3737313.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3737329.png)
![N-[4-(4-morpholinyl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3737331.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737337.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide](/img/structure/B3737350.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737361.png)
